RCS-8

Beschreibung

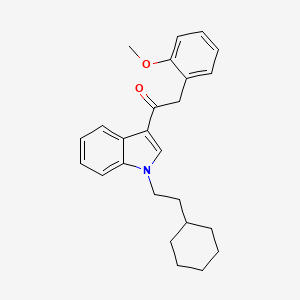

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFBMXCQIKYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158821 | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345970-42-4 | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Cannabinoid RCS-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid of the phenylacetylindole class. First identified in herbal incense products, it acts as an agonist at the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes a summary of its physicochemical properties, pharmacological data, and a discussion of its expected intracellular signaling pathways based on its structural similarity to other cannabimimetic indoles. Detailed experimental protocols for the analysis of this compound are also presented to aid researchers in its identification and quantification.

Chemical Structure and Properties

This compound, also known as SR-18 and BTM-8, is structurally analogous to the well-characterized synthetic cannabinoid JWH-250, with the N-pentyl chain of JWH-250 being replaced by a 2-cyclohexylethyl group.[1] This modification influences its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

Synonyms: 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, SR-18, BTM-8.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-Methoxyphenyl)-1-[1-(2-cyclohexylethyl)indol-3-yl]ethanone | [1] |

| Molecular Formula | C₂₅H₂₉NO₂ | [1] |

| Molecular Weight | 375.51 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL | [3] |

| Storage Temperature | -20°C | [2] |

Table 1: Physicochemical Properties of this compound

Pharmacological Properties

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2. While specific binding affinities (Ki) and functional activity (EC50) values for this compound are not widely reported in peer-reviewed literature, the foundational work by Huffman et al. on cannabimimetic indoles provides valuable insights. Phenylacetylindoles, the class to which this compound belongs, generally exhibit high affinity for the CB1 receptor, with Ki values typically below 100 nM, and often show lower affinity for the CB2 receptor.[4] For instance, the structurally related compound JWH-250 has Ki values of 11 nM and 33 nM for the CB1 and CB2 receptors, respectively.[5]

| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-167 (a phenylacetylindole) | 90 | Not Reported | [1] |

| JWH-250 | 11 | 33 | [5] |

Table 2: Cannabinoid Receptor Binding Affinities of Related Phenylacetylindoles

Signaling Pathways

As a cannabinoid receptor agonist, this compound is expected to activate intracellular signaling cascades typical for this class of G protein-coupled receptors (GPCRs). The CB1 and CB2 receptors primarily couple to the inhibitory G protein, Gi/o.

G Protein Activation and Downstream Effects

Activation of the Gi/o protein by a cannabinoid agonist like this compound leads to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cannabinoid receptor activation is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[7] This signaling pathway is involved in regulating a variety of cellular processes, including gene expression, proliferation, and differentiation.

Experimental Protocols

The accurate identification and quantification of this compound in various matrices is crucial for forensic, clinical, and research purposes. The following sections outline generalized protocols for the analysis of this compound using common analytical techniques.

Sample Preparation for Analysis

A general workflow for preparing different sample types for instrumental analysis is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]

- 4. agilent.com [agilent.com]

- 5. JWH 250 N-(4-hydroxypentyl) metabolite - Applications - CAT N°: 10939 [bertin-bioreagent.com]

- 6. Cannabinoid inhibition of adenylate cyclase-mediated signal transduction and interleukin 2 (IL-2) expression in the murine T-cell line, EL4.IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of cannabinoid receptor affinity and efficacy in delta-8-tetrahydrocannabinol side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

RCS-8: A Technical Guide to its Presumed Mechanism of Action at Cannabinoid Receptors

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data on the binding affinity and functional efficacy of the synthetic cannabinoid RCS-8 at cannabinoid receptors. This guide is therefore based on the known pharmacology of its close structural analog, JWH-250, and the broader class of phenylacetylindole synthetic cannabinoids. All data presented for JWH-250 should be considered illustrative of the probable, but unconfirmed, activity of this compound.

Introduction

This compound (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole), also known as SR-18, is a synthetic cannabinoid of the phenylacetylindole class. Structurally, it is a direct analog of JWH-250, differing only by the substitution of JWH-250's N-pentyl chain with a cyclohexylethyl group at the indole nitrogen. Synthetic cannabinoids are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] These compounds, however, often exhibit significantly higher binding affinities and greater efficacy than Δ⁹-THC, which may contribute to their distinct and often more severe toxicological profiles.[2]

This document provides a detailed overview of the presumed mechanism of action of this compound, leveraging available data from its analog JWH-250 to infer its binding characteristics, functional activity, and downstream signaling pathways.

Binding Characteristics at Cannabinoid Receptors

Like other synthetic cannabinoids, this compound is presumed to bind to and activate both the CB1 and CB2 receptors. The CB1 receptor is highly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found predominantly in the immune system.[3]

The binding affinity (Ki) of a ligand for a receptor is a measure of how tightly it binds. While no specific Ki values for this compound are available, data for JWH-250 indicates a high affinity for the CB1 receptor. It is important to note that different experimental methods can yield varying results, as demonstrated by the data for JWH-250.

Quantitative Data Summary (JWH-250)

| Compound | Receptor | Assay Type | Reported Ki Value (nM) | Reference |

| JWH-250 | CB1 | Not Specified | 11 | [2] |

| JWH-250 | CB1 | Radioligand Binding Assay ([³H]SR141716A) | 110 | [4] |

| JWH-250 | CB1 | Surface Plasmon Resonance (SPR) Biosensor | 0.00654 | [4] |

Note: The significant discrepancy between the radioligand and SPR data for JWH-250 highlights the sensitivity of affinity measurements to the experimental technique employed.

Functional Activity and Signaling Pathways

This compound is expected to function as a CB1 and CB2 receptor agonist, meaning it not only binds to the receptors but also activates them, initiating intracellular signaling cascades. Phenylacetylindoles like JWH-250 are known to be potent and highly efficacious agonists, often acting as full agonists, in contrast to Δ⁹-THC which is a partial agonist.[2] This higher efficacy is believed to contribute to the more intense and unpredictable effects of synthetic cannabinoids.

G-Protein Signaling Pathway

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Agonist binding, presumably including this compound, triggers a conformational change in the receptor, leading to the activation of the G-protein and subsequent downstream effects.

Pathway Description:

-

Binding and Activation: this compound binds to the extracellular domain of the CB1 receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, causing the dissociation of the Gαi and Gβγ subunits.

-

Downstream Effectors:

-

Gαi: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Gβγ: The Gβγ dimer can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels. It also activates the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK).

-

-

Cellular Response: The collective result of these actions is a modulation of neuronal excitability, typically inhibitory, leading to a decreased release of neurotransmitters such as glutamate and GABA.

Experimental Protocols

The characterization of a synthetic cannabinoid's mechanism of action involves several key in vitro experiments. The following protocols are standard in the field and are representative of the methods used to characterize compounds like JWH-250.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the cannabinoid receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G-protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. This provides a measure of the compound's potency (EC₅₀) and efficacy (Emax).

Methodology:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.

-

Incubation: Membranes are incubated with GDP (to ensure G-proteins are in an inactive state), the test compound (e.g., this compound) at various concentrations, and a fixed concentration of [³⁵S]GTPγS.

-

Reaction: Agonist binding activates the receptor, promoting the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound analog via rapid filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.

-

Analysis: Data are plotted to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect, or efficacy, relative to a standard full agonist) are determined.

Conclusion

While direct experimental data for this compound is currently unavailable, its structural analogy to JWH-250 provides a strong basis for predicting its mechanism of action. This compound is presumed to be a high-affinity agonist at both CB1 and CB2 receptors, likely exhibiting greater efficacy than Δ⁹-THC. Its activity is mediated through the canonical Gi/o-protein signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, ultimately resulting in reduced neurotransmitter release. The methodologies for quantitatively assessing these interactions, such as radioligand binding and [³⁵S]GTPγS assays, are well-established. Further research is required to empirically determine the precise pharmacological profile of this compound and validate these suppositions.

References

Synthesis and Characterization of RCS-8 (SR-18): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCS-8 (SR-18), with the chemical name 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone, is a synthetic cannabinoid of the phenylacetylindole class.[1] Like other synthetic cannabinoids, it is an agonist of the cannabinoid receptors CB1 and CB2.[1] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This technical guide provides a comprehensive overview of the synthesis, characterization, and known pharmacological properties of this compound, intended to serve as a resource for researchers and professionals in the field of drug development and forensic analysis. While specific proprietary synthesis details and complete analytical and pharmacological data for this compound are not entirely available in the public domain, this guide compiles the available information and provides methodologies based on closely related analogs.

Synthesis of this compound (SR-18)

A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis of phenylacetylindoles, the class of compounds to which this compound belongs, is well-documented. The general synthetic approach involves a Friedel-Crafts acylation of an N-substituted indole with a substituted phenylacetyl chloride.

A plausible synthetic route for this compound would involve two main steps:

-

N-alkylation of indole: Indole is reacted with a suitable 2-cyclohexylethyl halide (e.g., 2-cyclohexylethyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to yield 1-(2-cyclohexylethyl)-1H-indole.

-

Friedel-Crafts acylation: The resulting N-substituted indole is then acylated at the C3 position using 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane).

Experimental Protocol: General Synthesis of 3-Phenylacetylindoles

The following protocol is a representative procedure for the synthesis of 3-phenylacetylindoles and can be adapted for the synthesis of this compound.

Materials:

-

1-(2-cyclohexylethyl)-1H-indole

-

2-methoxyphenylacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-(2-cyclohexylethyl)-1H-indole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add aluminum chloride portion-wise.

-

Allow the mixture to stir at 0°C for 15-20 minutes.

-

Add a solution of 2-methoxyphenylacetyl chloride in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone (this compound).

Quantitative Data (Hypothetical for this compound based on related compounds):

| Parameter | Value |

| Yield | 60-80% |

| Purity (post-chromatography) | >98% |

Characterization of this compound (SR-18)

Comprehensive characterization of a newly synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are essential for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The mass spectrum of this compound has been reported in a study on its metabolism.[2]

Table 1: Mass Spectrometry Data for this compound [2]

| Ion | m/z (observed) | Formula |

| [M+H]⁺ | 376.2270 | C₂₅H₃₀NO₂⁺ |

The fragmentation pattern of this compound is also a key identifier.

Table 2: Major Mass Spectrum Fragments of this compound [2]

| Fragment | m/z |

| [C₉H₉O₂]⁺ | 149.0602 |

| [C₁₆H₂₀N]⁺ | 226.1596 |

| [C₁₅H₁₈N]⁺ | 212.1439 |

| [C₈H₈O]⁺• | 120.0575 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (proton NMR) features:

-

Aromatic protons: Signals in the range of 6.8-8.0 ppm corresponding to the protons on the indole ring and the methoxyphenyl group.

-

Methoxy group protons: A singlet around 3.8 ppm.

-

Methylene protons: Signals corresponding to the -CH₂- groups of the cyclohexylethyl and phenylacetyl moieties.

-

Cyclohexyl protons: A series of multiplets in the aliphatic region (1.0-2.0 ppm).

Expected ¹³C NMR (carbon NMR) features:

-

Carbonyl carbon: A signal around 190-200 ppm.

-

Aromatic carbons: Multiple signals in the range of 110-160 ppm.

-

Methoxy carbon: A signal around 55 ppm.

-

Aliphatic carbons: Signals in the range of 20-40 ppm corresponding to the methylene and cyclohexyl carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.

Experimental Protocol: General HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at wavelengths where this compound exhibits absorbance (e.g., 215, 248, and 305 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

The retention time of this compound would be specific to the exact conditions and column used. Purity is determined by the percentage of the total peak area that corresponds to the main analyte peak.

Pharmacological Characterization

This compound acts as an agonist at cannabinoid receptors. Its pharmacological profile can be determined through receptor binding and functional assays.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). While specific Ki values for this compound are not publicly available, it is expected to bind to both CB1 and CB2 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method to determine the Ki of a test compound (e.g., this compound) for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding determinator (e.g., unlabeled WIN 55,212-2 at a high concentration).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled ligand.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 3: Expected Pharmacological Data for this compound (based on related compounds)

| Receptor | Parameter | Expected Value Range |

| CB1 | Ki (nM) | 10 - 100 |

| CB2 | Ki (nM) | 10 - 100 |

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors like CB1 and CB2, GTPγS binding assays are commonly used to determine the potency (EC₅₀) and efficacy of an agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

Test compound (this compound).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

Non-specific binding determinator (e.g., unlabeled GTPγS at a high concentration).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Pre-incubate cell membranes with GDP for 15 minutes on ice.

-

In a 96-well plate, incubate the membranes with various concentrations of the test compound in the assay buffer.

-

Add [³⁵S]GTPγS to initiate the reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the bound radioactivity using a liquid scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Table 4: Expected Functional Data for this compound

| Receptor | Parameter | Expected Value Range |

| CB1 | EC₅₀ (nM) | 20 - 200 |

| CB2 | EC₅₀ (nM) | 20 - 200 |

Visualizations

Synthesis Workflow

Caption: Plausible synthesis workflow for this compound.

Analytical Characterization Workflow

Caption: Analytical workflow for this compound characterization.

Cannabinoid Receptor Signaling Pathway

Caption: this compound signaling pathway via cannabinoid receptors.

References

In Vitro Pharmacology of RCS-8: A Technical Guide

Introduction

RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid that has been identified as an ingredient in "herbal" smoking blends. It is a structural analog of JWH-250, with the 1-pentyl group of JWH-250 replaced by a 1-(2-cyclohexylethyl) group. Synthetic cannabinoids primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery, particularly on immune cells, and is involved in modulating inflammation and immune responses.

This document outlines the presumed in vitro pharmacology of this compound, including its expected receptor binding and functional activity, based on data from related compounds. It also provides detailed experimental protocols for key assays used in the characterization of synthetic cannabinoids and visualizes the anticipated signaling pathways.

Quantitative Pharmacological Data (Inferred)

Due to the lack of specific data for this compound, the following tables summarize the in vitro pharmacological data for the related synthetic cannabinoids JWH-250 and RCS-4 to provide a comparative context for the expected potency and efficacy of this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Related Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-250 | 11 | 33 | [1] |

| RCS-4 | 146 | 46 | [2] |

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM) of Related Compounds

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Assay Type | Reference |

| JWH-250 | 11 | - | - | [1] |

| RCS-4 | 146 | 46 | Membrane Potential Assay | [2] |

Signaling Pathways

Synthetic cannabinoids, acting as agonists at CB1 and CB2 receptors, are expected to activate intracellular signaling cascades typical for Gi/o-coupled G protein-coupled receptors (GPCRs). The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other potential signaling events include the modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of calcium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.

References

Receptor Binding Affinity of RCS-8 (BTM-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole), also known as BTM-8 or SR-18, is a synthetic cannabinoid of the 3-phenylacetylindole class. While it has been identified as a compound in herbal smoking blends, comprehensive data on its receptor binding affinity remains limited in publicly accessible scientific literature. It is structurally analogous to other synthetic cannabinoids, such as JWH-250. This guide provides an in-depth look at the available binding affinity data for structurally related compounds, details the experimental methodologies for determining such data, and illustrates the pertinent signaling pathways.

Quantitative Receptor Binding Affinity Data

| Compound | Receptor | Ki (nM) | IC50 (nM) | Assay Type |

| JWH-250 | CB1 | 110 | 210 | Isotopic Radioligand Binding Assay[1] |

| JWH-250 | CB1 | - | 6.54 (KD) | Non-isotopic SPR Assay[1][2][3][4] |

| RCS-4 | CB1 | 7300 | 15000 | Isotopic Radioligand Binding Assay[1] |

| RCS-4 | CB1 | - | 27.5 (KD) | Non-isotopic SPR Assay[1][2][3][4] |

Experimental Protocols

The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of a compound. The data presented for the analogues of this compound were obtained using the following established methodologies:

Isotopic Radioligand Binding Assay

This competitive binding assay is a standard method for quantifying the affinity of a ligand for a receptor.

Workflow:

Figure 1: Workflow for an Isotopic Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor (e.g., CB1). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]CP-55,940), which is known to bind to the receptor with high affinity, is incubated with the membrane preparation.

-

Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., JWH-250). The test compound competes with the radioligand for binding to the receptor.

-

Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Non-isotopic Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time measurement of binding interactions between molecules.

Workflow:

Figure 2: Workflow for a Surface Plasmon Resonance (SPR) Binding Assay.

Detailed Steps:

-

Immobilization: The purified receptor protein (the "ligand") is immobilized on the surface of a sensor chip.

-

Interaction Analysis: The test compound (the "analyte") in solution is flowed over the sensor surface. As the analyte binds to the immobilized receptor, the mass at the surface increases, leading to a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.

-

Kinetic Analysis: By monitoring the binding over time at different analyte concentrations, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (Kₐ), a measure of binding affinity, is then calculated as the ratio of kₔ/kₐ.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound are known to act as agonists at cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gᵢ/Gₒ).

Figure 3: General Cannabinoid Receptor Signaling Pathway.

Upon binding of an agonist like this compound, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/Gₒ protein. This activation initiates several downstream intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels:

-

Inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and subsequently neurotransmitter release.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which also contributes to the inhibition of neurotransmitter release.

-

These signaling events collectively result in the modulation of neuronal excitability and synaptic transmission, underlying the psychoactive and other physiological effects of cannabinoid receptor agonists.

Conclusion

While direct binding affinity data for this compound is currently lacking in the scientific literature, the analysis of its structural analogues, JWH-250 and RCS-4, provides a foundational understanding of its likely interaction with cannabinoid receptors. The experimental protocols detailed herein represent the standard methodologies employed in the field for characterizing such interactions. The elucidated signaling pathway for cannabinoid receptors offers a framework for predicting the functional consequences of this compound binding. Further research is necessary to definitively determine the binding profile and pharmacological effects of this compound.

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay -Toxicological Research [koreascience.kr]

The Pharmacokinetic and Metabolic Profile of RCS-8 in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

RCS-8, a synthetic cannabinoid, has been a compound of interest in forensic and pharmacological research. Understanding its pharmacokinetics and metabolism is crucial for predicting its physiological effects, duration of action, and potential for toxicity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, primarily derived from in vitro human hepatocyte studies, and supplemented with data from related synthetic cannabinoids to infer its likely behavior in animal models. Due to a notable absence of published in vivo pharmacokinetic studies on this compound in animal models, this document also outlines standard experimental protocols that can be employed for such investigations.

Introduction

This compound (1-(1-pentyl-1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone) is a synthetic cannabinoid receptor agonist. Like other synthetic cannabinoids, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. The potency and metabolic fate of synthetic cannabinoids can vary significantly from THC, leading to different and sometimes more severe adverse effects. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Pharmacokinetics of this compound: An Extrapolated Profile

As of the date of this publication, there is a significant lack of in vivo pharmacokinetic data for this compound in any animal model. Therefore, the following sections present a putative pharmacokinetic profile based on the known behavior of other synthetic cannabinoids with similar chemical structures.

Table 1: Postulated In Vivo Pharmacokinetic Parameters of this compound in Rodent Models

| Parameter | Expected Range/Value | Animal Model | Route of Administration | Notes and Rationale |

| Tmax (Time to Peak Concentration) | 5 - 30 minutes | Rat, Mouse | Intravenous | Consistent with rapid distribution of lipophilic compounds. |

| 30 - 120 minutes | Rat, Mouse | Intraperitoneal | Slower absorption from the peritoneal cavity compared to IV. | |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Rat, Mouse | Intravenous, Intraperitoneal | Expected to be highly variable based on dose and administration route. |

| t1/2 (Half-life) | 1 - 4 hours (initial phase) | Rat, Mouse | Intravenous, Intraperitoneal | Based on data from other synthetic cannabinoids like JWH-018, which show rapid initial clearance. A longer terminal half-life is also anticipated due to tissue distribution. |

| Volume of Distribution (Vd) | High | Rat, Mouse | Intravenous | Expected due to the lipophilic nature of this compound, leading to extensive distribution into tissues. |

| Clearance (CL) | High | Rat, Mouse | Intravenous | Likely to be rapidly cleared from the plasma, primarily through hepatic metabolism. |

Metabolism of this compound

In vitro studies using human hepatocytes have provided significant insights into the metabolic pathways of this compound. The primary routes of metabolism involve oxidation, O-demethylation, and subsequent glucuronide conjugation.

Table 2: Identified Metabolites of this compound from In Vitro Human Hepatocyte Studies

| Metabolite ID | Metabolic Reaction | Putative Structure |

| M1 | Monohydroxylation (Pentyl chain) | Hydroxypentyl-RCS-8 |

| M2 | Dihydroxylation (Pentyl chain) | Dihydroxypentyl-RCS-8 |

| M3 | Carboxylation (Pentyl chain) | Carboxypentyl-RCS-8 |

| M4 | O-Demethylation | 4-hydroxyphenyl-RCS-8 |

| M5 | Monohydroxylation + O-Demethylation | Hydroxypentyl-4-hydroxyphenyl-RCS-8 |

| M6 | Glucuronidation of M4 | 4-hydroxyphenyl-RCS-8-glucuronide |

| M7 | Glucuronidation of M5 | Hydroxypentyl-4-hydroxyphenyl-RCS-8-glucuronide |

Metabolic Pathways and Involved Enzymes

The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Based on studies of other synthetic cannabinoids, the key enzymes likely involved are CYP2C9 and CYP3A4 . Following Phase I metabolism (oxidation, demethylation), the resulting metabolites are conjugated with glucuronic acid in Phase II reactions, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to facilitate their excretion.

The Rise of Phenylacetylindole Cannabinoids: A Technical Guide to RCS-8 and its Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the historical context, synthesis, pharmacology, and metabolism of phenylacetylindole synthetic cannabinoids, with a specific focus on the compound RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole). Phenylacetylindoles represent a significant class of synthetic cannabinoid receptor agonists (SCRAs) that emerged from academic research and subsequently appeared in the illicit drug market. This document details the pioneering work of Dr. John W. Huffman, whose research laid the groundwork for the synthesis of these compounds. We present a plausible synthetic route for this compound, collate quantitative pharmacological data for this compound and its key analog JWH-250, and describe detailed experimental protocols for their study. Furthermore, this guide illustrates the primary signaling pathway of these compounds and outlines their metabolic fate, providing a critical resource for researchers in the fields of pharmacology, toxicology, and drug development.

Historical Context: From Academic Pursuit to Compounds of Concern

The story of phenylacetylindole cannabinoids is intrinsically linked to the broader history of synthetic cannabinoid research. In the mid-1980s, Professor John W. Huffman at Clemson University initiated a systematic investigation into the structure-activity relationships of cannabinoid ligands.[1][2] Funded by the National Institute on Drug Abuse (NIDA), the primary goal of this research was to develop selective and potent ligands for the newly discovered cannabinoid receptors, CB1 and CB2, to be used as pharmacological tools to probe the endocannabinoid system.[1][3]

This extensive research program led to the synthesis of hundreds of novel compounds, many of which were indole-based structures. The "JWH" prefix, which designates many of these compounds, is derived from John W. Huffman's initials.[3] Among the various classes of synthetic cannabinoids developed, the phenylacetylindoles emerged as a significant group. JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) is a prototypical member of this class and was synthesized to explore the replacement of the naphthoyl group found in earlier JWH compounds with a phenylacetyl moiety.[4][5]

The scientific publications detailing the synthesis and pharmacology of these compounds inadvertently provided a blueprint for clandestine chemists. Beginning in the late 2000s, JWH-018, a naphthoylindole, was identified as the psychoactive component in "herbal incense" products marketed under names like "Spice" and "K2".[2] Subsequently, a variety of other synthetic cannabinoids from the JWH series and other chemical classes began to appear in these products, including phenylacetylindoles like JWH-250.

This compound, also known as SR-18 or BTM-8, is a structural analog of JWH-250 where the N-pentyl chain is replaced by a 2-cyclohexylethyl group.[6][7] This modification represents a common strategy in the evolution of designer drugs, where slight structural changes are made to circumvent existing legal controls while attempting to maintain or enhance pharmacological activity. The emergence of compounds like this compound in illicit products highlights the ongoing challenge of regulating novel psychoactive substances.

Synthesis of Phenylacetylindole Cannabinoids

Proposed Synthesis of this compound

The synthesis of this compound (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) can be envisioned in the following steps:

-

N-Alkylation of Indole: Indole is first deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting indolide anion is then reacted with 2-cyclohexylethyl bromide to yield 1-(2-cyclohexylethyl)indole.

-

Friedel-Crafts Acylation: The 1-(2-cyclohexylethyl)indole is then acylated at the C3 position using 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or by using a Vilsmeier-Haack type formylation followed by reaction with a Grignard reagent derived from 2-methoxybenzyl chloride. A more common and milder method involves the use of oxalyl chloride to form the indole-3-glyoxylyl chloride, which can then be reacted with a suitable nucleophile. However, for the direct introduction of the 2-methoxyphenylacetyl group, a Friedel-Crafts reaction is a likely approach.

The final product, this compound, would then be purified using standard techniques such as column chromatography.

Pharmacology

Phenylacetylindole cannabinoids, like other synthetic cannabinoids, exert their effects primarily through their interaction with the CB1 and CB2 cannabinoid receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a key determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher affinity.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-250 | 11 | 33 |

| RCS-4* | 4.2 | 12.1 |

In Vivo Effects: The Cannabinoid Tetrad

The in vivo effects of CB1 receptor agonists in rodents are classically characterized by a "tetrad" of four effects: hypomotility (decreased spontaneous movement), catalepsy (a state of immobility), hypothermia (decreased body temperature), and analgesia (reduced pain sensation).[8][9][10] Phenylacetylindoles with sufficient CB1 receptor affinity have been shown to produce this characteristic tetrad of effects in mice, indicating that they share pharmacological properties with Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[11]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a standard method for determining the binding affinity of a test compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)

-

[³H]CP-55,940 (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well microplate, add the cell membrane preparation, [³H]CP-55,940 (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cannabinoid Tetrad Assay in Mice

This protocol outlines the procedures for assessing the four cardinal signs of cannabinoid activity in mice.[8][9][10]

Animals:

-

Male ICR or C57BL/6 mice are commonly used.[10][11] Animals should be acclimated to the testing environment before the experiment.

Drug Administration:

-

The test compound (e.g., this compound) is typically dissolved in a vehicle such as a mixture of ethanol, Emulphor, and saline.

-

Administration is usually via intraperitoneal (i.p.) injection.

Procedure (performed sequentially for each animal):

-

Hypomotility (Open Field Test):

-

Place the mouse in the center of an open field apparatus.

-

Record the total distance traveled or the number of line crossings over a set period (e.g., 10 minutes).

-

A significant decrease in activity compared to vehicle-treated controls indicates hypomotility.[9]

-

-

Catalepsy (Bar Test):

-

Place the mouse's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.

-

Measure the time the mouse remains immobile in this position.

-

A predetermined cutoff time (e.g., 20-30 seconds) is typically used to define catalepsy.[9]

-

-

Hypothermia (Rectal Temperature):

-

Measure the mouse's rectal temperature using a digital thermometer with a lubricated probe.

-

A significant decrease in body temperature compared to baseline or vehicle-treated controls indicates hypothermia.[9]

-

-

Analgesia (Tail-Flick or Hot Plate Test):

-

Tail-Flick Test: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52-55°C). Measure the latency to flick the tail out of the water. An increase in latency indicates analgesia.

-

Hot Plate Test: Place the mouse on a heated surface (e.g., 50-55°C) and measure the latency to a nociceptive response (e.g., licking a hind paw or jumping). An increased latency indicates analgesia.[9]

-

Data Analysis:

-

Data for each of the four endpoints are compared between different dose groups of the test compound and a vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Metabolism

CB1 Receptor Signaling

Upon binding of an agonist like this compound, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G proteins (Gi/o).

References

- 1. John W. Huffman - Wikipedia [en.wikipedia.org]

- 2. JOHN W. HUFFMAN: Organic chemist invented a compound in 1995 that is now at the center of a controversy brewing over SYNTHETIC MARIJUANA | Semantic Scholar [semanticscholar.org]

- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 4. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]

- 9. Tetrad test - Wikipedia [en.wikipedia.org]

- 10. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Pentyl-3-phenylacetylindoles and JWH-018 share in vivo cannabinoid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of RCS-8 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCS-8 (1-(1-(2-cyclohexylethyl)piperidin-4-yl)-1H-indol-3-yl)(4-methoxyphenyl)methanone) is a synthetic cannabinoid that poses a significant challenge for detection in biological matrices due to its complex metabolism and the constant emergence of new analogs. These application notes provide a comprehensive overview of analytical methods for the detection of this compound in various biological samples, including blood, urine, and oral fluid. The protocols described are based on established methodologies for synthetic cannabinoids and provide a strong foundation for the development and validation of specific assays for this compound.

Quantitative Data Summary

The following table summarizes the typical analytical performance characteristics for the detection of synthetic cannabinoids, including compounds structurally similar to this compound, using mass spectrometry-based methods. It is important to note that these values are illustrative and specific performance should be established during in-house validation for this compound.

| Biological Matrix | Analytical Method | Compound(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Whole Blood | GC-MS | General Alkaline Drugs | 1 - 113 ng/mL | 4 - 375 ng/mL | Not Specified | [1] |

| Whole Blood | LC-MS/MS | 49 Forensic Drugs | Not Specified | Not Specified | Not Specified | [2] |

| Urine | LC-MS/MS | 11 Synthetic Cannabinoids | Not Specified | 1 ng/mL | Not Specified | [3] |

| Oral Fluid | LC-MS/MS | 19 Synthetic Cannabinoids (including RCS-4) | 0.05 - 0.2 ng/mL | 0.1 - 0.5 ng/mL | Not Specified | [4] |

| Oral Fluid | ELISA | JWH-018 and other SCs | 0.25 ng/mL (Cutoff) | Not Specified | Not Specified | [5][6] |

Signaling Pathway of Cannabinoid Receptors

This compound, like other synthetic cannabinoids, is designed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2.[7] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.

Caption: Figure 1. Simplified signaling pathway of cannabinoid receptors.

Experimental Protocols

The following are detailed protocols for the detection of this compound in various biological matrices. These protocols are based on established methods for other synthetic cannabinoids and should be validated specifically for this compound before implementation.

Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS

This protocol is adapted from methods for the analysis of other drugs of abuse in whole blood.[8][9][10]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of whole blood, add 300 µL of acetonitrile (containing an appropriate internal standard, e.g., this compound-d7).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from matrix components (e.g., start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard must be determined.

Caption: Figure 2. Workflow for this compound analysis in blood.

Protocol 2: Analysis of this compound in Urine by GC-MS

This protocol is based on general principles of GC-MS analysis for drugs of abuse in urine.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d7).

-

Add 100 µL of 10 M potassium hydroxide to basify the sample.

-

Add 3 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate 9:1).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature program to achieve separation (e.g., start at 150°C, ramp to 300°C).

-

Injector Temperature: 280°C.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan or selected ion monitoring (SIM) for characteristic ions of this compound.

Caption: Figure 3. Workflow for this compound analysis in urine.

Protocol 3: Analysis of this compound in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the analysis of 19 synthetic cannabinoids, including the structurally similar RCS-4, in oral fluid.[4]

1. Sample Collection and Preparation

-

Collect oral fluid using a specialized collection device (e.g., Quantisal™) which contains a stabilizing buffer.

-

To 100 µL of the oral fluid/buffer mixture, add 300 µL of water and 200 µL of acetonitrile containing the internal standard (e.g., this compound-d7).

-

Vortex for 1 minute.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A biphenyl or C18 reversed-phase column suitable for synthetic cannabinoid analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A rapid gradient to ensure high throughput (e.g., start at 55% B, ramp to 95% B in 4 minutes).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 1 µL.

-

Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Determine and optimize specific transitions for this compound and its internal standard.

Protocol 4: Immunoassay Screening for this compound

Commercially available enzyme-linked immunosorbent assay (ELISA) kits for synthetic cannabinoids may exhibit cross-reactivity with this compound. It is crucial to validate the cross-reactivity of any chosen immunoassay with certified this compound standards.

1. General Principle

-

The assay is a competitive immunoassay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.

-

A substrate is added, and the color development is inversely proportional to the concentration of the drug in the sample.

2. Procedure (General Outline)

-

Follow the specific instructions provided by the manufacturer of the ELISA kit.

-

Typically, this involves adding the sample, drug-enzyme conjugate, and antibody to a microplate well.

-

After incubation, the wells are washed, and a substrate is added.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

The concentration of the drug is determined by comparing the absorbance to a standard curve.

3. Cross-Reactivity Considerations

-

Synthetic cannabinoid immunoassays are known for their potential cross-reactivity with various analogs.[11]

-

It is imperative to determine the percentage cross-reactivity of the assay with this compound and its major metabolites to ensure the accuracy of the screening results. This is done by analyzing a range of concentrations of this compound and comparing the results to the standard curve of the target analyte of the kit.

Conclusion

The analytical detection of this compound in biological samples is a critical task in clinical and forensic toxicology. While specific validated methods for this compound are not widely published, the protocols outlined in these application notes, based on established methodologies for similar synthetic cannabinoids, provide a robust starting point for researchers. The use of high-resolution mass spectrometry, such as LC-MS/MS, is recommended for confirmation and quantification due to its high sensitivity and specificity. Immunoassays can be employed for initial screening, but their cross-reactivity with this compound must be thoroughly evaluated. As with any analytical method, proper validation is essential to ensure reliable and defensible results.

References

- 1. Synthetic Cannabinoids in Biological Specimens: A Review of Current Analytical Methods and Sample Preparation Techniques [ouci.dntb.gov.ua]

- 2. Targeted quantitative drug screening [sciex.com]

- 3. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 8. shimadzu.com [shimadzu.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for the Quantification of RCS-8 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of RCS-8, a synthetic cannabinoid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes a summary of validation parameters that should be assessed for this method and a diagram of the cannabinoid receptor signaling pathway to provide biological context. This application note is intended to serve as a foundational method that can be adapted and validated for specific research or clinical applications.

Introduction

This compound (1-(1-(2-cyclohexylethyl)indol-3-yl)-2-(2-methoxyphenyl)ethanone) is a phenylacetylindole-based synthetic cannabinoid.[1] Like other synthetic cannabinoids, it acts as an agonist at the cannabinoid receptors, primarily CB1, mimicking the effects of Δ9-tetrahydrocannabinol (THC).[1] The increasing prevalence of synthetic cannabinoids necessitates robust and sensitive analytical methods for their detection and quantification in various biological samples to support clinical, forensic, and research activities. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of these compounds.[1][2]

Experimental Protocols

This section details a generalized LC-MS/MS protocol for the quantification of this compound in plasma. This protocol is based on established methods for similar synthetic cannabinoids and should be validated for specific laboratory conditions and matrices.[3][4][5]

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., this compound-d5 or a structurally similar synthetic cannabinoid)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank human plasma

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting synthetic cannabinoids from plasma samples.

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation of this compound.[4]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

MRM Transitions: Precursor and product ions for this compound and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer. Hypothetical MRM transitions are provided in the table below.

Data Presentation

The following table summarizes the typical validation parameters that should be established for a quantitative LC-MS/MS method for this compound. The values presented are hypothetical and should be determined experimentally during method validation.

| Parameter | Typical Acceptance Criteria | Hypothetical Value for this compound |

| Linearity (r²) | > 0.99 | 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | Within the linear range with acceptable precision and accuracy | 500 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 12% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Matrix Effect (%) | CV < 15% | 95-105% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Cannabinoid Receptor Signaling Pathway

This compound, as a synthetic cannabinoid, primarily acts on the CB1 receptor, which is a G-protein coupled receptor. The diagram below shows a simplified signaling pathway following receptor activation.

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust framework for the quantification of this compound in biological matrices. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be adapted and validated for specific laboratory needs. The provided diagrams offer a visual representation of the experimental workflow and the relevant biological pathway, aiding in the comprehensive understanding of this compound analysis. Proper method validation is crucial to ensure the accuracy, precision, and reliability of the analytical results.

References

- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: GC-MS Analysis of RCS-8 and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

RCS-8, a synthetic cannabinoid, belongs to the phenylacetylindole class of designer drugs. Like other synthetic cannabinoids, this compound is extensively metabolized in the human body, making the detection of its metabolites crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of drugs of abuse and their metabolites in biological samples.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound and its metabolites, including sample preparation, derivatization, and instrument parameters.

Metabolism of this compound

Studies involving human hepatocytes have shown that this compound undergoes extensive metabolism through several key pathways.[2] The primary metabolic transformations include:

-

Oxidation: Hydroxylation of the phenyl and cyclohexyl moieties.

-

Demethylation: O-demethylation of the methoxy group on the phenyl ring.

-

Glucuronidation: Conjugation of the phase I metabolites with glucuronic acid.

More than 20 metabolites of this compound have been identified, with the major metabolites being hydroxyphenyl this compound glucuronide, various hydroxycyclohexyl-hydroxyphenyl this compound glucuronides, hydroxyphenyl this compound, and demethyl-hydroxycyclohexyl this compound glucuronide.[2] Due to the presence of polar functional groups, derivatization is often necessary to improve the volatility and chromatographic properties of the metabolites for GC-MS analysis.[1][3]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound, showing Phase I and Phase II transformations.

Experimental Protocols

This section details the methodology for the analysis of this compound and its metabolites in biological matrices such as urine or blood.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating analytes from complex matrices.

-

Materials:

-

SPE cartridges (e.g., C18 or mixed-mode)

-

Urine or plasma samples

-

Internal standard (e.g., JWH-018-d9)

-

Phosphate buffer (pH 6.8)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Hexane

-

Ethyl acetate

-

-

Protocol:

-

Spike 1 mL of the biological sample with the internal standard.

-

Add 2 mL of phosphate buffer and vortex.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate mixture (95:5).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of a dichloromethane/isopropanol/ammonium hydroxide mixture (80:20:2).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization

Derivatization is essential for improving the volatility and thermal stability of the polar metabolites of this compound. Silylation is a common derivatization technique for this purpose.[4]

-

Materials:

-

Dried sample extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Trimethylsilylimidazole (TMSI)

-

Ethyl acetate

-

-

Protocol:

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of MSTFA with 1% TMSI.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

GC-MS Analysis Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound and its metabolites.

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis of this compound and its primary metabolites.

Table 1: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Quantitative Data for this compound and its Metabolites (Hypothetical SIM Parameters)

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | ~12.5 | 254 | 144 | 212 |

| Hydroxyphenyl-RCS-8 (TMS) | ~13.2 | 342 | 212 | 144 |

| Hydroxycyclohexyl-RCS-8 (TMS) | ~13.5 | 254 | 157 | 212 |

| Demethyl-RCS-8 (TMS) | ~12.8 | 328 | 144 | 198 |

Note: The retention times and ions are illustrative and should be confirmed with certified reference materials.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound and its metabolites using GC-MS. The detailed protocols for sample preparation, derivatization, and instrument parameters, along with the summarized data, offer a valuable resource for researchers in forensic science, clinical toxicology, and drug development. The successful application of this method will aid in the accurate identification and quantification of this compound exposure in biological samples.

References

Application Notes and Protocols for In vivo Experimental Design Using RCS-8 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCS-8 is a synthetic cannabinoid belonging to the phenylacetylindole chemical class. Like other synthetic cannabinoids, it is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2. Due to a lack of specific in vivo data for this compound, these application notes and protocols are based on established methodologies for structurally similar phenylacetylindole synthetic cannabinoids, primarily JWH-250. Researchers should use this information as a guide and conduct initial dose-finding studies to determine the optimal dose range for this compound in their specific rodent models.